4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Overview
Description
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is a complex organic compound with the molecular formula C16H20BNO2S. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring fused to an oxazole ring. It is used in various scientific research applications due to its reactivity and stability.
Scientific Research Applications
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is used in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boron Moiety: The dioxaborolane ring is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The boron moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while substitution can introduce various functional groups into the molecule.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole involves its interaction with various molecular targets. The boron moiety can form stable complexes with other molecules, influencing their reactivity and stability. The oxazole ring can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-1,3-oxazole: Lacks the boron-containing dioxaborolane ring, making it less reactive in certain contexts.
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole: Similar structure but without the methyl group at the 4-position, affecting its chemical properties.
Uniqueness
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is unique due to the presence of both the oxazole and dioxaborolane rings, which confer distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11-13(17-20-15(2,3)16(4,5)21-17)19-14(18-11)12-9-7-6-8-10-12/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUNQSMSAKRSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656416 | |
Record name | 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034566-03-4 | |
Record name | 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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